

Application of TBI-166 in Chronic Tuberculosis Infection Models

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Compound of Interest

Compound Name: TBI-166

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Introduction

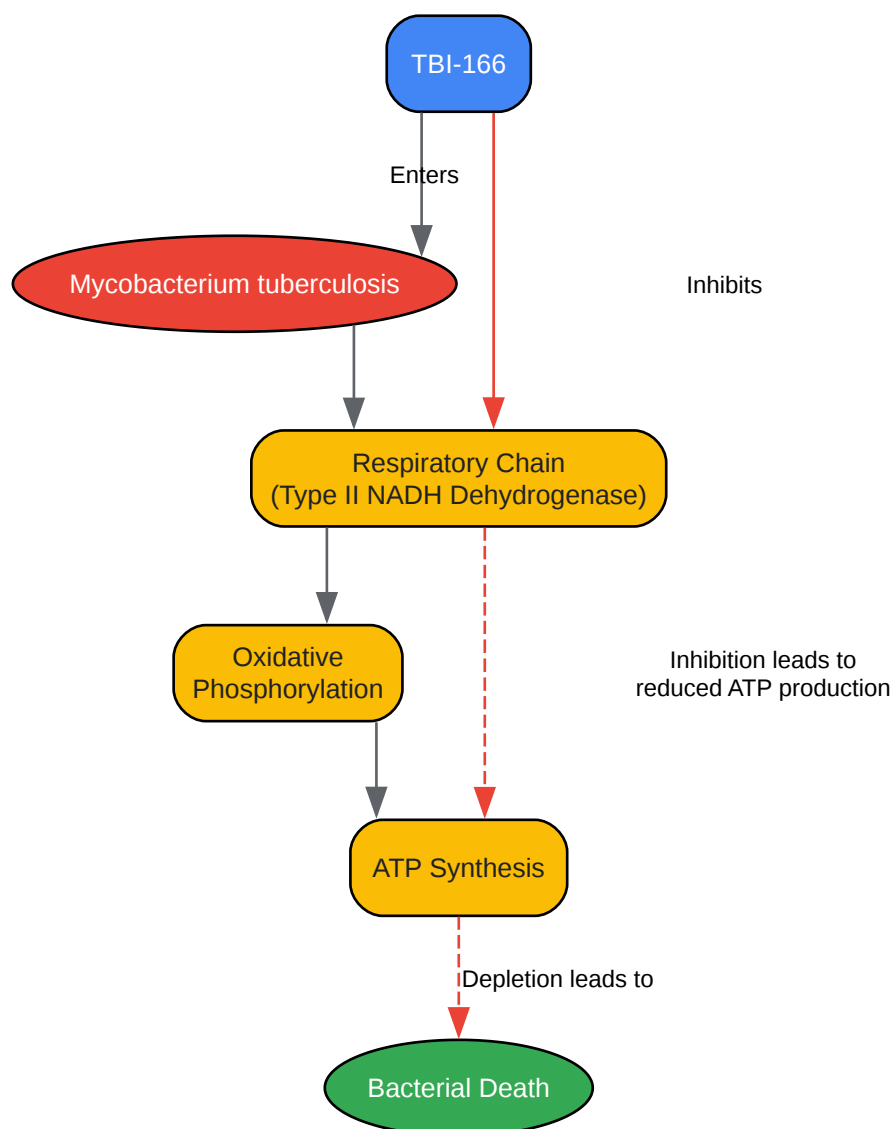
TBI-166 is a novel riminophenazine analog demonstrating potent bactericidal activity against *Mycobacterium tuberculosis* (M. tb), including drug-sensitive and drug-resistant strains.^{[1][2]} Developed as a next-generation antituberculosis agent, **TBI-166** offers comparable or superior efficacy to the repurposed leprosy drug clofazimine (CFZ) with a significantly improved safety profile, most notably causing less skin discoloration.^{[1][3][4]} This document provides detailed application notes and protocols for the use of **TBI-166** in preclinical chronic tuberculosis infection models, summarizing key efficacy data and experimental methodologies.

TBI-166 is currently in clinical development, having undergone Phase I clinical trials in China.^{[5][6]} Preclinical studies in murine models have been instrumental in establishing its potent anti-TB activity and in identifying promising combination regimens for further clinical investigation.^{[7][8][9]}

Mechanism of Action

While the precise mechanism of action for **TBI-166** is not fully elucidated, it is believed to be similar to that of other riminophenazine compounds like clofazimine.^[4] The proposed mechanism involves the targeting of the M. tb respiratory chain and the disruption of oxidative

phosphorylation, ultimately leading to a depletion of ATP synthesis.[4] This mode of action suggests potential synergistic effects when combined with other anti-TB agents that also target cellular energy metabolism, such as bedaquiline (BDQ) and pyrazinamide (PZA).[4]



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Caption: Proposed mechanism of action for **TBI-166** in *Mycobacterium tuberculosis*.

Efficacy Data in Chronic Murine TB Models

TBI-166 has demonstrated significant efficacy in reducing bacterial load in the lungs of chronically infected mice, both as a monotherapy and as part of combination regimens. The following tables summarize key quantitative data from preclinical studies.

Table 1: Monotherapy Efficacy of **TBI-166** in BALB/c Mice

| Treatment Group | Dose (mg/kg) | Duration (weeks) | Mean Log10 CFU Reduction in Lungs (vs. Untreated) | Reference |
|-------------------|--------------|------------------|---|-----------|
| TBI-166 | 10 | 8 | >2.0 | [1] |
| TBI-166 | 20 | 4 | 2.02 | [4] |
| TBI-166 | 20 | 8 | >3.5 | [4] |
| TBI-166 | 40 | 8 | >3.0 | [1] |
| TBI-166 | 80 | 8 | >3.5 | [1] |
| Clofazimine (CFZ) | 20 | 8 | ~3.5 | [1] |

Table 2: Efficacy of **TBI-166** Combination Regimens in BALB/c Mice

| Treatment Regimen | Duration (weeks) | Mean Log10 CFU in Lungs | Relapse Rate (%) | Reference |
|----------------------------------|------------------|-------------------------|------------------|-----------|
| TBI-166 + BDQ + PZA | 4 | Undetectable | 0 (at 8 weeks) | [7][8] |
| TBI-166 + BDQ + LZD | 8 | Undetectable | <13.33 | [7][8] |
| BPaL (BDQ + Pretomanid + LZD) | 8 | ~1.0 | Not specified | [7][8] |
| HRZ (Isoniazid + Rifampin + PZA) | 8 | ~2.0 | Not specified | [7][8] |

Table 3: Efficacy of **TBI-166** Combination Regimens in C3HeB/FeJ Mice

| Treatment Regimen | Duration (weeks) | Mean Log10 CFU in Lungs | Relapse Rate (%) | Reference |
|---------------------|------------------|-------------------------|-----------------------------|---|
| TBI-166 + BDQ + PZA | 4 | Culture Negative | 0 (at 8 weeks) | [7] [8] |
| TBI-166 + BDQ + LZD | 8 | Not specified | Higher than TBI-166+BDQ+PZA | [7] [8] |
| HRZ | 8 | Not specified | Higher than TBI-166+BDQ+PZA | [7] [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving **TBI-166** in chronic tuberculosis infection models.

Chronic Murine Tuberculosis Infection Model

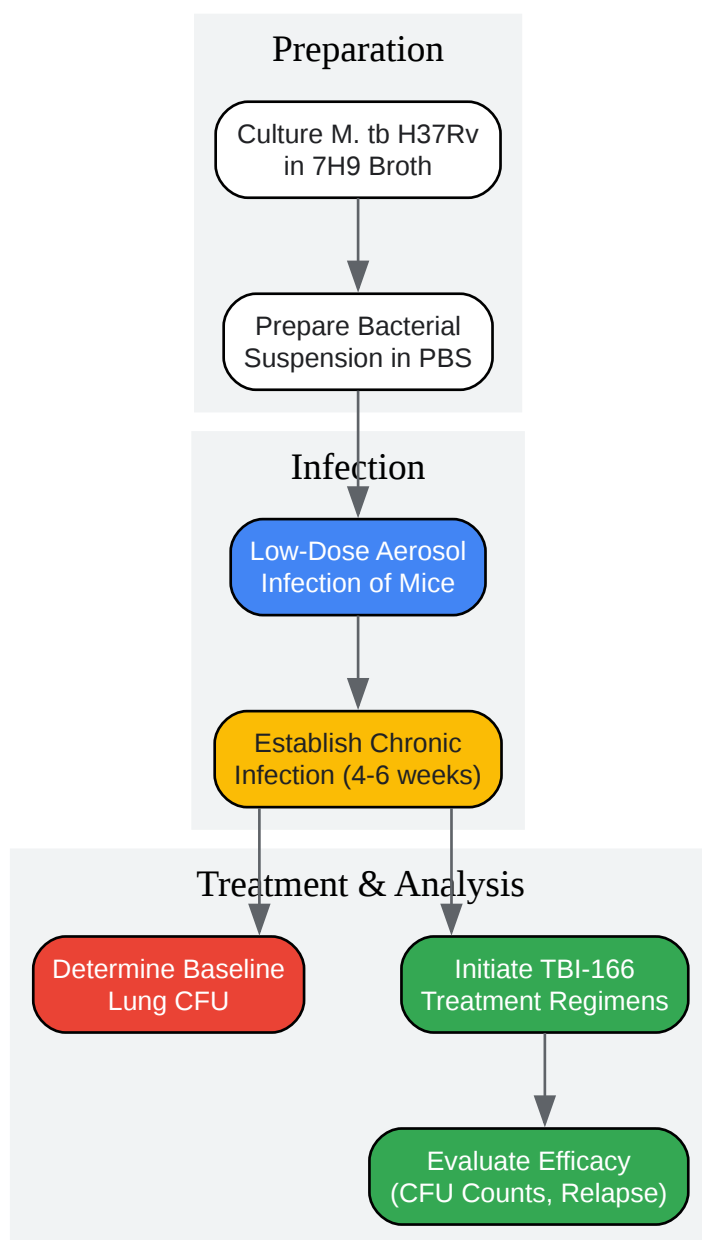
This protocol describes the establishment of a chronic M. tb infection in mice via low-dose aerosol exposure.

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Specific pathogen-free female BALB/c or C3HeB/FeJ mice (6-8 weeks old)
- Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)
- Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween 80
- Middlebrook 7H11 agar supplemented with 10% OADC
- Phosphate-buffered saline (PBS) with 0.05% Tween 80

Protocol:

- Bacterial Culture Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase.
- Aerosol Infection:
 - Wash the bacterial culture with PBS and resuspend to a concentration that delivers approximately 100-200 bacilli to the lungs of each mouse.
 - Place mice in the aerosol exposure chamber and infect via low-dose aerosol.
- Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks post-aerosol exposure.
- Confirmation of Infection: At the start of treatment, sacrifice a subset of mice (n=3-5) to determine the baseline bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar.



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Caption: Experimental workflow for the chronic murine TB infection model.

In Vivo Efficacy Evaluation of TBI-166

This protocol outlines the procedure for assessing the bactericidal and sterilizing activity of **TBI-166** in chronically infected mice.

Materials:

- Chronically infected mice (from the protocol above)
- **TBI-166** (and other drugs for combination studies)
- Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles
- Stomacher or tissue homogenizer
- Middlebrook 7H11 agar plates

Protocol:

- Drug Preparation and Administration:
 - Prepare **TBI-166** and other drugs in the appropriate vehicle.
 - Administer drugs to mice orally via gavage, typically 5-6 days a week.^[4] Dosing for **TBI-166** has been studied in the range of 10-80 mg/kg.^[1] For combination studies, representative doses are: **TBI-166** (20 mg/kg), BDQ (25 mg/kg), PZA (150 mg/kg), and LZD (100 mg/kg).^[4]
- Monitoring and Sample Collection:
 - At specified time points during and after treatment (e.g., 2, 4, 8 weeks), sacrifice a subset of mice from each treatment group.
 - Aseptically remove the lungs and spleen.
- Bacterial Load Determination:
 - Homogenize the tissues in PBS with 0.05% Tween 80.
 - Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar.
 - Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

- Relapse Assessment (Sterilizing Activity):
 - Following the completion of treatment, hold a cohort of mice for an additional period (e.g., 3 months) without treatment.
 - At the end of this period, sacrifice the mice and determine the bacterial load in their lungs and spleens as described above. The presence of any CFU is indicative of relapse.

Safety and Handling

TBI-166 is an investigational compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with *Mycobacterium tuberculosis* must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Conclusion

TBI-166 demonstrates potent anti-tuberculosis activity in chronic infection models, particularly when used in combination with other novel and repurposed anti-TB agents.^{[7][8]} Its favorable safety profile, especially the reduced potential for skin pigmentation compared to clofazimine, makes it a promising candidate for inclusion in future short-course TB treatment regimens.^{[1][3]} [4] The protocols and data presented here provide a foundation for further research into the efficacy and mechanisms of **TBI-166**.

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